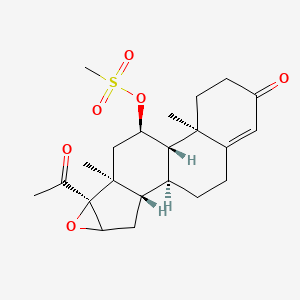
tert-Butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Introduction :
- Tert-Butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate is a chemical compound that has been studied for its synthesis methods, molecular structure, and various chemical properties.
Synthesis Analysis :
- The synthesis involves starting from tert-butyl 4-oxopiperidine-1-carboxylate, which is reacted with other chemical entities like ethyl cyanomalonate and sulfur to form Schiff base compounds (Çolak et al., 2021).
Molecular Structure Analysis :
- X-ray crystallographic analysis is used to characterize the molecular and crystal structure of these compounds. For instance, one of the compounds studied crystallizes in the monoclinic space group P21/c, exhibiting intramolecular hydrogen bonds which stabilize the molecular structure (Çolak et al., 2021).
Chemical Reactions and Properties :
- The compound has been used in various chemical reactions, such as the preparation of diverse piperidine derivatives and its reaction with L-selectride to give tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (Moskalenko & Boev, 2014; Boev et al., 2015).
Physical Properties Analysis :
- The physical properties such as solubility, melting point, and boiling point are not explicitly detailed in the available literature. However, these properties are generally determined by the compound's molecular structure and bonding.
Chemical Properties Analysis :
- The compound exhibits properties typical of carboxylates and piperidines, including reactions typical of these functional groups. It also shows properties like intramolecular hydrogen bonding, which influences its reactivity and stability (Çolak et al., 2021).
Aplicaciones Científicas De Investigación
Stereoselective Syntheses and Derivatives
- Research by Boev et al. (2015) has demonstrated that tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives can be synthesized stereoselectively. They explored reactions with L-selectride to yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, which have potential applications in the development of new stereoselective compounds (Boev et al., 2015).
Synthesis of Jak3 Inhibitor Intermediates
- Chen Xin-zhi (2011) reported on the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in creating novel protein tyrosine kinase Jak3 inhibitors. This compound's synthesis process is an efficient approach with potential for industrial scale-up (Chen Xin-zhi, 2011).
Piperidine Derivatives Synthesis
- Moskalenko and Boev (2014) described the creation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These compounds, when treated with triethylsilane and anhydrous BiBr3, undergo cyclization into N-Boc piperidine derivatives fused with oxygen heterocycles, showing high stereoselectivity (Moskalenko & Boev, 2014).
Propiedades
IUPAC Name |
tert-butyl (3Z)-3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5/c1-5-19-12(17)8-10-9-15(7-6-11(10)16)13(18)20-14(2,3)4/h8H,5-7,9H2,1-4H3/b10-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTPHGMAUQDRTM-NTMALXAHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CN(CCC1=O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\1/CN(CCC1=O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856758 |
Source


|
| Record name | tert-Butyl (3Z)-3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate | |
CAS RN |
1395498-37-9 |
Source


|
| Record name | tert-Butyl (3Z)-3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B1141782.png)



![Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate](/img/structure/B1141789.png)
![N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B1141791.png)
